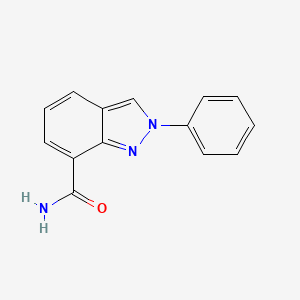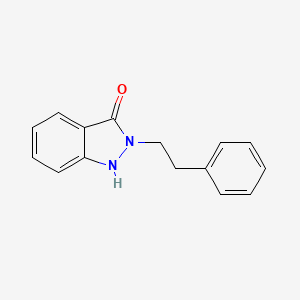
2-Phenethyl-1,2-dihydro-indazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenethyl-1,2-dihydro-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a phenethyl group attached to the nitrogen atom of the indazole ring, which can influence its chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Phenethyl-1,2-dihydro-indazol-3-one involves the photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. This intermediate is then used in situ for the construction of 1,2-dihydro-3H-indazol-3-ones in an aqueous solvent at room temperature . This method is advantageous due to its mild reaction conditions and the use of an aqueous solvent, making it environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors and continuous flow systems to ensure efficient and consistent production. The use of photochemical methods in industry is gaining traction due to their scalability and reduced environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenethyl-1,2-dihydro-indazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydro-indazole to its corresponding indazole derivative.
Reduction: Reduction reactions can further hydrogenate the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indazole ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indazole derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds.
Applications De Recherche Scientifique
2-Phenethyl-1,2-dihydro-indazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Industry: It serves as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-Phenethyl-1,2-dihydro-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenyl-1,2-dihydro-3H-indazol-3-one
- 2-Butyl-1,2-dihydro-3H-indazol-3-one
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
Uniqueness
2-Phenethyl-1,2-dihydro-indazol-3-one is unique due to the presence of the phenethyl group, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives. This structural variation can lead to different pharmacological profiles and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-(2-phenylethyl)-1H-indazol-3-one |
InChI |
InChI=1S/C15H14N2O/c18-15-13-8-4-5-9-14(13)16-17(15)11-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |
Clé InChI |
HCKFBGZZOSOLAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



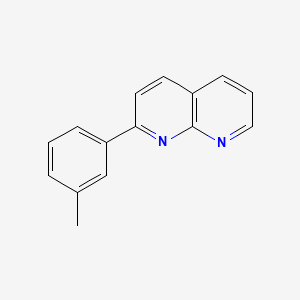
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)

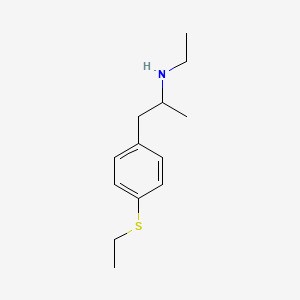

![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
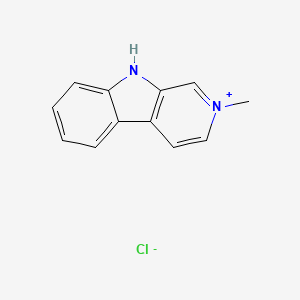

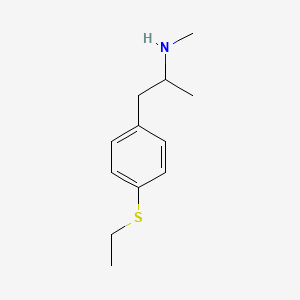
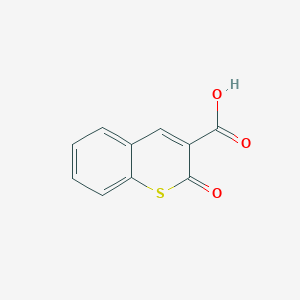

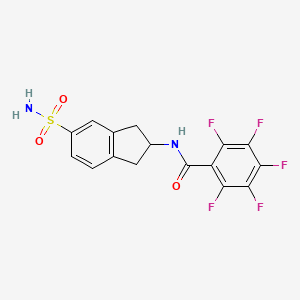
![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
